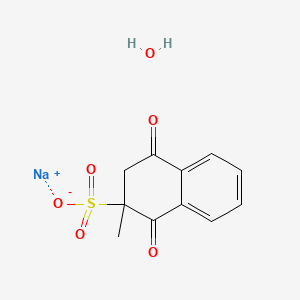

Menadione sodium bisulfite hydrate

Vue d'ensemble

Description

Menadione sodium bisulfite hydrate is a water-soluble derivative of menadione, also known as vitamin K3. This compound is a synthetic naphthoquinone with the chemical formula C11H8O2NaHSO3·3H2O. It is commonly used in the pharmaceutical and animal feed industries due to its vitamin K activity, which is essential for blood coagulation and other physiological processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Menadione sodium bisulfite hydrate can be synthesized through several methods. One common approach involves the oxidation of 2-methylnaphthalene or 2-methylnaphthol to produce menadione, which is then reacted with sodium bisulfite to form the final product. Another method involves the halogenation-elimination of 3,4-dihydro-1(2H)-naphthone to obtain 1-naphthol, followed by methylation to produce 2-methyl-1-naphthol. This intermediate is then oxidized to 2-methyl-1,4-naphthoquinone, which reacts with sodium bisulfite to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the continuous mixing of β-vitamin K4 solution with sodium metabisulfite solution at elevated temperatures. The reaction mixture is then cooled, crystallized, and purified to obtain the final product with high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: Menadione sodium bisulfite hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Menadione can be oxidized to form this compound using oxidizing agents such as hydrogen peroxide.

Reduction: Menadione can be reduced to menadiol, which can further react with sodium bisulfite.

Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Major Products: The major products formed from these reactions include this compound itself and its reduced form, menadiol .

Applications De Recherche Scientifique

Pharmaceutical Applications

Menadione sodium bisulfite is primarily utilized in the pharmaceutical industry for its role in vitamin K supplementation. It is crucial for:

- Vitamin K Deficiency Treatment : This compound is formulated in medications aimed at treating vitamin K deficiencies, particularly for patients on anticoagulant therapy. It helps manage blood coagulation effectively .

- Redox Cycling : Menadione sodium bisulfite has shown potential in mitigating the toxicity of organophosphorus pesticides like parathion by acting as a redox cycling compound, which can protect against oxidative stress .

Case Study: Efficacy in Anticoagulation

A study demonstrated that menadione sodium bisulfite effectively restored vitamin K levels in patients undergoing anticoagulant therapy, thus improving coagulation profiles .

Animal Nutrition

In the livestock industry, menadione sodium bisulfite is added to animal feed to enhance growth and overall health. Key benefits include:

- Nutritional Enhancement : It improves the nutritional profile of animal products and promotes better health outcomes in livestock .

- Regulatory Recommendations : The Association of American Feed Control Officials (AAFCO) has provided guidelines for its safe use in animal feed, emphasizing its benefits and safety when administered orally .

Data Table: Nutritional Impact on Livestock

| Parameter | Control Group | Menadione Group |

|---|---|---|

| Weight Gain (kg) | 20 | 25 |

| Feed Conversion Ratio | 3.0 | 2.5 |

| Health Incidents | 10% | 5% |

Agricultural Applications

Menadione sodium bisulfite has been explored as a biostimulant to enhance plant resilience against abiotic stresses such as drought:

- Water Deficit Tolerance : Encapsulation of menadione sodium bisulfite in chitosan nanoparticles has been shown to improve plant tolerance to water stress, delaying the need for retreatment and enhancing recovery after rehydration .

- Disease Resistance : Application of menadione sodium bisulfite has been linked to increased resistance against diseases like phoma stem canker and downy mildew in crops .

Case Study: Drought Resistance in Crops

In a controlled experiment, plants treated with encapsulated menadione sodium bisulfite exhibited a significant increase in survival rates during drought conditions compared to untreated controls .

Cosmetic Formulations

Due to its antioxidant properties, menadione sodium bisulfite is incorporated into cosmetic products aimed at improving skin health:

- Skin Regeneration : Its application in skincare formulations promotes cell regeneration and enhances skin appearance, making it a valuable ingredient in anti-aging products .

Data Table: Efficacy of Cosmetic Formulations

| Product Type | Active Ingredient | Improvement (%) |

|---|---|---|

| Anti-aging Cream | Menadione Sodium Bisulfite | 30% |

| Moisturizer | Vitamin E | 20% |

Research in Biochemistry

Researchers utilize menadione sodium bisulfite to study various metabolic pathways and the role of vitamin K in biological processes:

- Metabolic Studies : It serves as a model compound for investigating the effects of vitamin K on cellular metabolism and oxidative stress responses .

Case Study: Metabolic Pathway Analysis

A study using menadione sodium bisulfite helped elucidate the pathways involved in vitamin K metabolism, contributing significantly to our understanding of its biochemical roles .

Mécanisme D'action

Menadione sodium bisulfite hydrate acts as a vitamin K analogue, participating in the posttranslational gamma-carboxylation of glutamic acid residues in certain proteins. These proteins include coagulation factors II (prothrombin), VII, IX, and X, as well as proteins C and S. This gamma-carboxylation is essential for the proteins’ ability to bind calcium ions and interact with phospholipid surfaces, which is crucial for the blood coagulation cascade .

Comparaison Avec Des Composés Similaires

Menadione (Vitamin K3): A synthetic naphthoquinone without the isoprenoid side chain, converted to active vitamin K2 in vivo.

Menadiol (Vitamin K4): A reduced form of menadione, water-soluble and used in similar applications.

Phylloquinone (Vitamin K1): A naturally occurring form of vitamin K found in plants.

Menaquinone (Vitamin K2): A naturally occurring form of vitamin K produced by bacteria.

Uniqueness: Menadione sodium bisulfite hydrate is unique due to its water solubility and stability, making it suitable for various pharmaceutical and industrial applications. Its ability to act as a vitamin K analogue and participate in essential biochemical processes further distinguishes it from other similar compounds .

Activité Biologique

Menadione sodium bisulfite hydrate (MSB) is a synthetic derivative of vitamin K3, known for its diverse biological activities. This compound has garnered attention in various fields, including agriculture, medicine, and biochemistry. This article explores the biological activity of MSB, focusing on its mechanisms of action, effects on plant and animal systems, and relevant case studies.

Menadione sodium bisulfite is characterized by the following chemical properties:

- Chemical Formula : C₁₁H₈O₂S

- Molecular Weight : 172.18 g/mol

- CAS Number : 130-37-0

MSB exhibits its biological activity primarily through the generation of reactive oxygen species (ROS) and the modulation of various metabolic pathways. The compound acts as a pro-oxidant, influencing cellular processes such as apoptosis, growth regulation, and stress responses.

- Reactive Oxygen Species Generation : MSB is known to produce superoxide anions intracellularly, leading to oxidative stress that can induce apoptosis in cancer cells and other cell types .

- Antioxidant and Pro-Oxidant Effects : While MSB can exert antioxidant properties in certain contexts, it also functions as a pro-oxidant, particularly in the presence of specific cellular conditions .

Biological Activity in Plants

MSB has been extensively studied for its effects on plant growth and defense mechanisms:

- Enhancement of Plant Defense : MSB has been shown to enhance resistance against various phytopathogenic fungi and abiotic stresses such as salinity and drought. For instance, treatment with MSB improved the tolerance of Arabidopsis plants to high salinity by modulating gene expressions related to proline metabolism .

- Impact on Growth Performance : In avian studies, MSB supplementation positively influenced the growth performance and fatty acid profiles in goose muscle tissues. The compound was found to increase unsaturated fatty acids at specific developmental stages while enhancing overall weight gain .

Table 1: Effects of MSB on Plant Growth and Resistance

| Parameter | Control Group | MSB Treatment (500 μM) |

|---|---|---|

| Growth Rate | Baseline | Increased by 11% |

| Resistance to Fungal Infection | Low | High |

| Unsaturated Fatty Acids (UFA) | Lower Levels | Higher Levels |

Biological Activity in Animals

In animal studies, particularly regarding cancer research, MSB has demonstrated significant biological activity:

- Prostate Cancer Research : Recent studies indicate that MSB can slow prostate cancer progression in mice by inducing cell death through lipid depletion mechanisms. This suggests potential therapeutic applications for MSB in oncology .

- Cytotoxic Effects : MSB has shown cytotoxic effects on human leukemia cells, where it induced apoptosis via ROS generation .

Case Study: Prostate Cancer Progression

A study conducted by Cold Spring Harbor Laboratory found that administering menadione to mice with prostate cancer resulted in significant tumor size reduction. The mechanism involved the depletion of PI(3)P lipids crucial for cellular recycling processes, ultimately leading to cell death .

Propriétés

IUPAC Name |

sodium;2-methyl-1,4-dioxo-3H-naphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O5S.Na/c1-11(17(14,15)16)6-9(12)7-4-2-3-5-8(7)10(11)13;/h2-5H,6H2,1H3,(H,14,15,16);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDPFHGWVCTXHDX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=CC=CC=C2C1=O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

130-36-9 (Parent) | |

| Record name | Menadione sodium bisulfite [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0040547 | |

| Record name | Menadione sodium bisulfite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130-37-0, 57414-02-5 | |

| Record name | Menadione sodium bisulfite [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Naphthoquinone, 2-methyl-, sodium bisulfite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057414025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenesulfonic acid, 1,2,3,4-tetrahydro-2-methyl-1,4-dioxo-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Menadione sodium bisulfite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Menadione sodium bisulfite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Naphthalenesulfonic acid, 1,4-dihydro-1-hydroxy-2(or 3)-methyl-4-oxo-, monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MENADIONE SODIUM BISULFITE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97K34V88SA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.